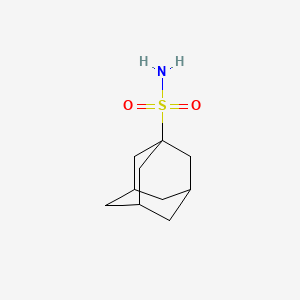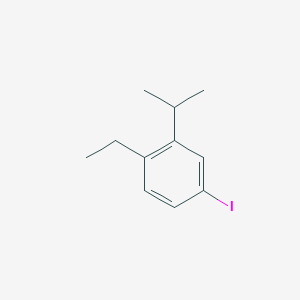
1-Ethyl-4-iodo-2-(propan-2-yl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Ethyl-4-iodo-2-(propan-2-yl)benzene is an organic compound with the molecular formula C11H15I It is a derivative of benzene, where the benzene ring is substituted with an ethyl group, an iodine atom, and an isopropyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Ethyl-4-iodo-2-(propan-2-yl)benzene can be synthesized through electrophilic aromatic substitution reactions. The general mechanism involves the formation of a sigma complex intermediate, followed by the removal of a proton to restore aromaticity .
Industrial Production Methods: Industrial production of this compound typically involves the iodination of 1-ethyl-2-(propan-2-yl)benzene using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction is carried out under controlled conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: 1-Ethyl-4-iodo-2-(propan-2-yl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction Reactions: The iodine atom can be reduced to form the corresponding hydrocarbon.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are employed.
Major Products Formed:
Substitution Reactions: Products include various substituted benzene derivatives.
Oxidation Reactions: Products include alcohols and ketones.
Reduction Reactions: Products include hydrocarbons.
Aplicaciones Científicas De Investigación
1-Ethyl-4-iodo-2-(propan-2-yl)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 1-Ethyl-4-iodo-2-(propan-2-yl)benzene exerts its effects involves its interaction with molecular targets through electrophilic aromatic substitution. The iodine atom, being an electron-withdrawing group, influences the reactivity of the benzene ring, making it more susceptible to nucleophilic attack . This property is exploited in various chemical transformations and applications.
Comparación Con Compuestos Similares
- 1-Ethyl-4-bromo-2-(propan-2-yl)benzene
- 1-Ethyl-4-chloro-2-(propan-2-yl)benzene
- 1-Ethyl-4-fluoro-2-(propan-2-yl)benzene
Comparison: 1-Ethyl-4-iodo-2-(propan-2-yl)benzene is unique due to the presence of the iodine atom, which is larger and more polarizable compared to bromine, chlorine, and fluorine. This results in different reactivity and physical properties, making it suitable for specific applications where other halogenated compounds may not be as effective.
Propiedades
Fórmula molecular |
C11H15I |
|---|---|
Peso molecular |
274.14 g/mol |
Nombre IUPAC |
1-ethyl-4-iodo-2-propan-2-ylbenzene |
InChI |
InChI=1S/C11H15I/c1-4-9-5-6-10(12)7-11(9)8(2)3/h5-8H,4H2,1-3H3 |
Clave InChI |
GFFGQTSLMNHVFP-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(C=C(C=C1)I)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-(trifluoromethyl)-2H,3H-furo[2,3-b]pyridin-3-amine dihydrochloride](/img/structure/B13506721.png)
![2-[4-(2-methoxyphenyl)-1H-1,2,3-triazol-1-yl]ethan-1-aminedihydrochloride](/img/structure/B13506723.png)
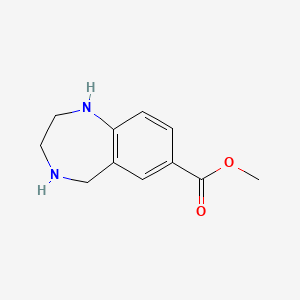
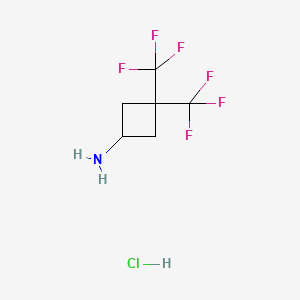
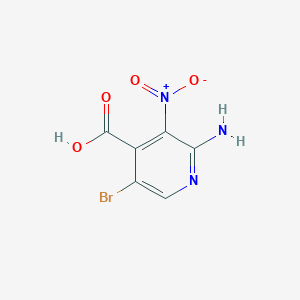

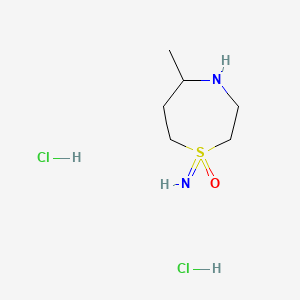

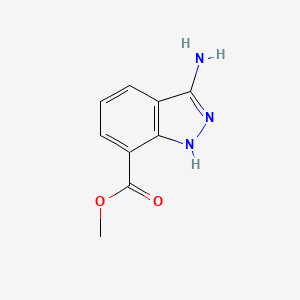
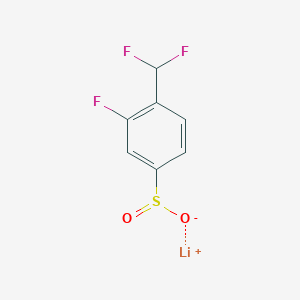
![3-(((9H-Fluoren-9-yl)methoxy)carbonyl)-5-(methoxycarbonyl)-3-azabicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B13506778.png)
